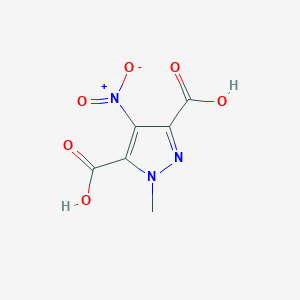

1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid

Descripción general

Descripción

The compound of interest, 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid, is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The specific compound is not directly studied in the provided papers, but insights can be drawn from related compounds to infer its properties and potential synthesis methods.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the synthesis of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, where ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine are used as starting materials . Similarly, 1-methyl-pyrazole-3-carboxylic acid was synthesized from 3-methylpyrazole through oxidation and methylation . These methods suggest that the synthesis of 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid could potentially involve a nitration step to introduce the nitro group, as well as specific reagents to introduce the carboxylic acid groups at the 3 and 5 positions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray diffraction, as demonstrated for various compounds . The pyrazole ring typically exhibits standard geometry, with substituents affecting the overall molecular conformation. For instance, nitro groups tend to be perpendicular to the pyrazole ring, while carboxylic groups are coplanar . These structural details are crucial for understanding the reactivity and interactions of the compound.

Chemical Reactions Analysis

Pyrazole derivatives undergo a variety of chemical reactions. For example, the nitration of methyl 3-(4-methylfurazan-3-yl)-1H-pyrazole-5-carboxylate leads to the formation of a nitro-substituted pyrazole carboxylic acid . Additionally, reactions with nitrous acid can introduce a nitro group at specific positions on the pyrazole ring . These reactions are indicative of the possible transformations that 1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be inferred from spectroscopic and theoretical studies. For instance, FT-IR and NMR spectroscopy provide information on the functional groups present and their chemical environment . Theoretical calculations, such as density functional theory (DFT), help predict vibrational frequencies, chemical shifts, and molecular electrostatic potential, which are important for understanding the reactivity and stability of the compound . The thermal stability and luminescent properties of pyrazole derivatives can also be assessed through thermogravimetric analysis and luminescence studies .

Safety And Hazards

The compound is associated with several hazard statements including H302+H312+H332; H315;H319;H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding inhalation, skin and eye contact, and following proper handling and storage procedures .

Propiedades

IUPAC Name |

1-methyl-4-nitropyrazole-3,5-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O6/c1-8-4(6(12)13)3(9(14)15)2(7-8)5(10)11/h1H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLKEYGTMZKPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-nitro-1H-pyrazole-3,5-dicarboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

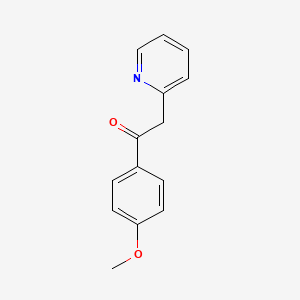

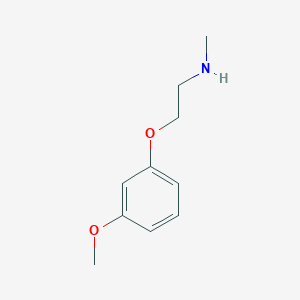

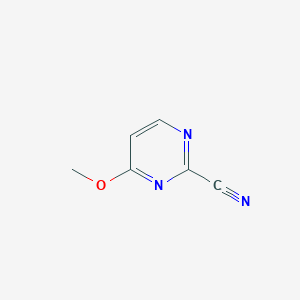

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B3022414.png)

![2-{[(2-Methoxybenzyl)oxy]methyl}oxirane](/img/structure/B3022421.png)

![2-[(2-Methoxyphenyl)methyl]azepane](/img/structure/B3022430.png)